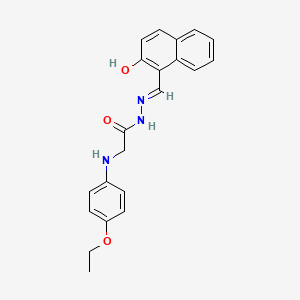

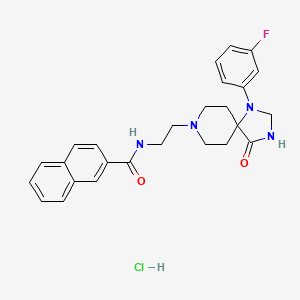

![molecular formula C22H23N7O B611805 N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide CAS No. 1354825-58-3](/img/structure/B611805.png)

N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amine, a pyrazolo[3,4-d]pyrimidine ring, and an isonicotinamide group. These functional groups suggest that the compound could have a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine ring suggests that the compound could have a planar structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, while the pyrazolo[3,4-d]pyrimidine ring could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Inhibition of RIPK2

WEHI-345 is a potent and selective inhibitor of Receptor Interacting Protein Kinase 2 (RIPK2) . RIPK2 is critical for NOD-mediated NF-kB activation and cytokine production . WEHI-345 functions mainly by binding to the ATP-binding pocket of RIPK2 and changing its conformation .

Delaying NOD Signaling Events

WEHI-345 delays NOD signaling events . NOD receptors recognize antigens including bacterial peptidoglycans and initiate immune responses by triggering the production of pro-inflammatory cytokines .

Prevention of Inflammatory Cytokine Production

Despite only delaying NF-kB activation on NOD stimulation, WEHI-345 prevents cytokine production in vitro and in vivo . This is significant as it highlights the importance of the kinase activity of RIPK2 for proper immune responses .

Potential Treatment for Autoimmune Diseases

The therapeutic potential of inhibiting RIPK2 in NOD-driven inflammatory diseases has been demonstrated . Diseases such as inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and psoriasis, where deregulation of the immune systems plays a pivotal role, could potentially be treated with WEHI-345 .

Role in Tumorigenesis and Malignant Progression

Recently, RIPK2 has been related to tumorigenesis and malignant progression . The feasibility of RIPK2 as an anti-tumor drug target is being evaluated, and the research progress of RIPK2 inhibitors is being summarized .

Potential Application in Anti-Tumor Therapy

The possibility of applying small molecule RIPK2 inhibitors like WEHI-345 to anti-tumor therapy is being analyzed . This could open up new avenues for cancer treatment.

Wirkmechanismus

Target of Action

WEHI-345, also known as N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide, is a potent and selective inhibitor of receptor-interacting serine/threonine kinase 2 (RIPK2) . RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling .

Mode of Action

WEHI-345 functions by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, interfering with RIPK2 ubiquitination and downstream nuclear factor kappa B (NF-κB) signaling activation .

Biochemical Pathways

Stimulated NOD1 and NOD2 interact with RIPK2 and lead to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Defects in NOD/RIPK2 signaling are associated with numerous inflammatory diseases .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of WEHI-345 are not readily available, it is known that WEHI-345 is a potent and selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . This suggests that the compound has a high affinity for its target, which could influence its bioavailability and distribution within the body.

Result of Action

WEHI-345 reduces levels of RIPK2 phosphorylation at Ser176 in bone marrow-derived macrophages (BMDMs) stimulated by muramyl dipeptide (MDP). It decreases MDP-induced transcription of TNF and IL-6 in BMDMs and reduces mRNA levels of the NF-κB target genes TNF, IL-8, IL-1β, and A20 in MDP-stimulated THP-1 cells in a concentration-dependent manner .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBSTCDZKUSVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?

A1: WEHI-345 is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, WEHI-345 disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]

Q2: How does the structure of WEHI-345 contribute to its selectivity for RIPK2 over other kinases?

A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of WEHI-345, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to WEHI-345 when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on WEHI-345's SAR would be valuable to fully understand the structural basis of its selectivity.

Q3: What evidence supports the potential therapeutic use of WEHI-345 in inflammatory diseases?

A3: Studies demonstrate the therapeutic potential of WEHI-345 in inflammatory disease models. In a murine acute colitis model, WEHI-345 exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that WEHI-345 effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

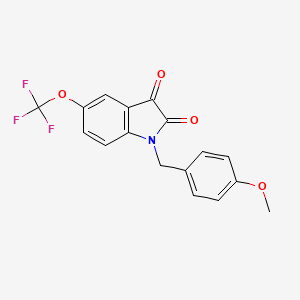

![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)

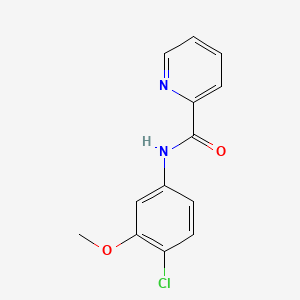

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)

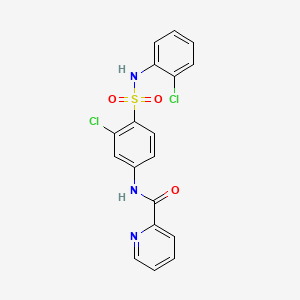

![(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B611731.png)

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)

![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)